molecular formula C11H12FN5O B2377988 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide CAS No. 2415456-22-1

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B2377988
CAS No.: 2415456-22-1
M. Wt: 249.249
InChI Key: ZHFMFHHUOYYRBT-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 3-position, and a triazole ring attached via an ethyl linker to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring using a fluorinating agent such as Selectfluor.

    Methylation: Introduction of the methyl group at the 3-position using a methylating agent like methyl iodide in the presence of a base.

    Carboxamide Formation: Conversion of the pyridine derivative to the corresponding carboxamide using an amide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable amine.

    Triazole Attachment: Formation of the triazole ring via a click reaction between an azide and an alkyne, followed by attachment to the ethyl linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-methylpyridine-2-carboxamide: Lacks the triazole ring, resulting in different biological activity.

    3-Methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide: Lacks the fluorine atom, affecting its binding affinity and specificity.

    5-Fluoro-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide: Lacks the methyl group, altering its chemical reactivity and biological properties.

Uniqueness

The presence of both the fluorine atom and the triazole ring in 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c1-8-4-9(12)5-15-10(8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMFHHUOYYRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCCN2C=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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